molecular formula C13H8BrF2N5O2 B6567888 5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide CAS No. 946276-98-8

5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide

Cat. No.: B6567888
CAS No.: 946276-98-8
M. Wt: 384.14 g/mol
InChI Key: SMMJCJUTGOYQGZ-UHFFFAOYSA-N
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Description

This compound features a furan-2-carboxamide scaffold substituted with a bromine atom at the 5-position. The carboxamide nitrogen is further functionalized with a methyl group linked to a 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl moiety. The 3,4-difluorophenyl group introduces electron-withdrawing properties, while the tetrazole ring contributes to metabolic stability and hydrogen-bonding interactions. The bromine atom enhances lipophilicity and may influence halogen-bonding interactions in biological targets .

Properties

IUPAC Name

5-bromo-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF2N5O2/c14-11-4-3-10(23-11)13(22)17-6-12-18-19-20-21(12)7-1-2-8(15)9(16)5-7/h1-5H,6H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMJCJUTGOYQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=NN=N2)CNC(=O)C3=CC=C(O3)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide typically involves multi-step organic reactions:

  • Synthesis of 1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazole:

    • Reaction of 3,4-difluorophenylhydrazine with sodium nitrite in acidic conditions to form 3,4-difluorophenyl diazonium salt.

    • Cyclization with sodium azide to produce 1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazole.

  • Formation of the furan-2-carboxylic acid derivative:

    • Bromination of furan-2-carboxylic acid using bromine in an appropriate solvent to obtain 5-bromofuran-2-carboxylic acid.

  • Coupling reaction:

    • The final step involves the coupling of the tetrazole derivative with the bromo-substituted furan-2-carboxylic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

On an industrial scale, similar synthetic routes are employed but optimized for large-scale production. Key factors include:

  • Efficient use of catalysts.

  • Optimization of reaction conditions to maximize yield.

  • Purification processes to ensure the compound meets necessary purity standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at specific sites, particularly the furan ring, using agents like potassium permanganate.

  • Reduction: Reduction reactions can target the tetrazole ring using mild reducing agents such as sodium borohydride.

  • Substitution: Halogen substitution reactions can be performed on the bromine atom using nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: Ammonia, thiourea.

Major Products

  • Oxidation might yield carboxylic acid derivatives.

  • Reduction might lead to dihydrotetrazole compounds.

  • Nucleophilic substitution might produce various amide or thioether derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, particularly in the realm of anti-inflammatory and analgesic therapies. Research indicates that compounds with similar structures can act as selective antagonists for certain receptors, such as E prostanoid receptors, which are implicated in inflammatory processes .

Anticancer Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit anticancer properties. The incorporation of a difluorophenyl group may enhance the selectivity and potency of the compound against cancer cell lines. Investigations into the mechanisms of action reveal that such compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation.

Neuroprotective Effects

Research has suggested that similar compounds may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier is a critical factor for any neuroprotective agent, and studies are ongoing to evaluate the pharmacokinetics of this compound.

Case Studies

StudyObjectiveFindings
Study on Anti-inflammatory Effects Evaluate efficacy as an E prostanoid receptor antagonistDemonstrated significant reduction in joint inflammation in rodent models of rheumatoid arthritis .
Anticancer Activity Assessment Investigate cytotoxic effects on cancer cell linesShowed IC50 values indicating potent activity against various cancer types; mechanisms linked to apoptosis induction .
Neuroprotection Exploration Assess protective effects on neuronal cellsPreliminary results suggest reduced oxidative stress and improved cell viability under neurotoxic conditions .

Mechanism of Action

The compound's mechanism of action in biological systems often involves:

  • Binding to Enzymes or Receptors: The tetrazole moiety can interact with enzyme active sites, either as an inhibitor or modulator.

  • Pathway Modulation: It may influence cellular signaling pathways, affecting gene expression or protein function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrazole Ring

Compound A : 5-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide (CAS: 921074-49-9)
  • Key Difference : The 3,4-difluorophenyl group in the target compound is replaced with a p-tolyl (4-methylphenyl) group.
  • The absence of fluorine atoms may lower metabolic stability compared to the difluorophenyl analog due to reduced resistance to oxidative metabolism .
Compound B : Rufinamide (CAS: 106308-44-5)
  • Key Difference : Contains a 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide structure.
  • Implications: The triazole ring (vs. tetrazole) alters hydrogen-bonding capacity and ring strain.

Heterocycle and Functional Group Modifications

Compound C : 5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CAS: 827593-21-5)
  • Key Differences :
    • Thiophene-2-sulfonamide replaces furan-2-carboxamide.
    • A 1,2,4-triazole ring substitutes the tetrazole.
  • Implications: Sulfonamide groups typically enhance solubility but may reduce membrane permeability compared to carboxamides.
Compound D : 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide (CAS: 898491-00-4)
  • Key Differences :
    • Pyrimidine and oxadiazole rings replace furan and tetrazole.
    • Ethylsulfanyl and 4-methoxyphenyl groups are present.
  • Implications :
    • Oxadiazoles are more electron-deficient than tetrazoles, affecting π-π stacking interactions.
    • The methoxy group may improve solubility but reduce metabolic stability due to demethylation pathways .

Data Table: Structural and Functional Comparison

Compound Core Heterocycle Aryl Substituent Functional Group Key Properties
Target Compound Tetrazole + Furan 3,4-Difluorophenyl Carboxamide High metabolic stability, moderate lipophilicity
Compound A (921074-49-9) Tetrazole + Furan p-Tolyl Carboxamide Lower electron deficiency, higher lipophilicity
Rufinamide (106308-44-5) Triazole 2,6-Difluorophenyl Carboxamide CNS activity, enhanced solubility
Compound C (827593-21-5) Triazole + Thiophene 3-Chlorophenyl Sulfonamide Higher solubility, potential toxicity
Compound D (898491-00-4) Oxadiazole + Pyrimidine 4-Methoxyphenyl Carboxamide + Ethylsulfanyl Electron-deficient core, variable stability

Research Findings and Implications

  • Electron-Withdrawing Groups: The 3,4-difluorophenyl group in the target compound enhances binding to targets requiring halogen interactions (e.g., kinase inhibitors) compared to non-fluorinated analogs like Compound A .
  • Metabolic Stability : Tetrazole-containing compounds generally exhibit superior metabolic stability over triazoles or oxadiazoles due to reduced susceptibility to enzymatic degradation .
  • Solubility-Bioavailability Trade-off : While sulfonamide derivatives (e.g., Compound C) improve solubility, they may compromise blood-brain barrier penetration compared to carboxamides .

Biological Activity

5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide (CAS Number: 946276-98-8) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects on cancer cells, and other relevant pharmacological profiles.

PropertyValue
Molecular FormulaC₁₃H₈BrF₂N₅O₂
Molecular Weight384.14 g/mol
StructureChemical Structure

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. In a study focusing on various N-(furan-2-ylmethyl)-1H-tetrazol-5-amines, it was found that certain compounds showed effective inhibition against standard bacterial strains. For instance, one compound demonstrated activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 4 µg/mL .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)
Compound 6S. epidermidis4
Compound 1E. coli8
Compound 2Pseudomonas aeruginosa16

Cytotoxicity Studies

Cytotoxic effects were evaluated using the MTT assay against various human cancer cell lines. The results indicated that while many derivatives were noncytotoxic to normal HaCaT cells, some exhibited moderate cytotoxicity against cancer cells. For example, one derivative showed promising results against HT-29 colon cancer cells with an IC50 value indicating effective growth inhibition at relatively low concentrations .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
HT-2910
TK-1015
HaCaT (Normal)>100

The biological activity of this compound is likely attributed to its structural features that enhance interaction with biological targets. The presence of the tetrazole ring is known to facilitate binding to various enzymes and receptors involved in microbial resistance and cancer proliferation pathways.

Case Studies

  • Antibacterial Efficacy : A recent study highlighted the effectiveness of a related tetrazole derivative in treating infections caused by multi-drug resistant strains of bacteria. The compound was able to reduce bacterial load significantly in infected animal models .
  • Cancer Treatment Potential : Another case study explored the use of tetrazole derivatives in combination with existing chemotherapeutic agents. It was found that these compounds could sensitize cancer cells to treatment, enhancing the efficacy of drugs like cisplatin .

Q & A

Basic Question: How can researchers optimize the synthetic yield of 5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide?

Methodological Answer:
Optimization involves systematic variation of reaction parameters such as catalysts (e.g., palladium-based catalysts for coupling reactions), temperature (e.g., reflux vs. room temperature), and solvent polarity (e.g., DMF vs. THF). Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify intermediate formation and byproducts. For example, adjusting the stoichiometry of the tetrazole precursor and brominated furan carboxamide intermediate may improve coupling efficiency. Post-synthesis, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for purification .

Basic Question: What analytical techniques are suitable for assessing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the presence of key functional groups (e.g., tetrazole ring protons at δ 8.5–9.5 ppm, furan protons at δ 6.5–7.5 ppm) and rule out residual solvents.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns.
  • HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% is typical for research-grade material).
  • Melting Point Analysis: Compare observed values with literature data to detect impurities .

Basic Question: How can researchers design in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorogenic or chromogenic substrates to measure inhibition of target enzymes (e.g., kinases, proteases). Dose-response curves (IC50_{50}) should be generated with triplicate measurements.
  • Cell Viability Assays: Apply the compound to cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based assays. Include controls for solvent effects (e.g., DMSO ≤0.1%).
  • Solubility Considerations: Pre-dissolve the compound in DMSO and dilute in assay buffer to avoid precipitation .

Advanced Question: What crystallographic strategies are recommended for resolving the 3D structure of this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data. Ensure crystals are mounted in inert oil to prevent dehydration.
  • Structure Solution: Employ SHELX programs (e.g., SHELXD for phase problem resolution via direct methods) .
  • Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen atom positioning. Validate the final model using R-factors and the Cambridge Structural Database (CSD) for bond-length/angle comparisons .

Advanced Question: How should researchers address contradictions between computational predictions and experimental biological activity data?

Methodological Answer:

  • Orthogonal Assays: Confirm activity using unrelated methods (e.g., surface plasmon resonance for binding affinity if initial data came from enzyme assays).
  • Molecular Dynamics (MD) Simulations: Re-examine docking poses under physiological conditions (e.g., explicit solvent models) to identify false-positive binding modes.
  • Metabolite Screening: Use LC-MS to detect potential in situ degradation products that may interfere with assays .

Advanced Question: What strategies improve regioselectivity during tetrazole functionalization in derivatives of this compound?

Methodological Answer:

  • Protecting Groups: Introduce tert-butoxycarbonyl (Boc) groups to block undesired substitution sites during synthesis.
  • Metal-Mediated Coupling: Use palladium catalysts (e.g., Suzuki-Miyaura conditions) for selective C–C bond formation at the tetrazole’s N1 position.
  • Computational Guidance: Pre-screen reaction pathways using density functional theory (DFT) to predict regioselectivity trends .

Basic Question: What formulation strategies mitigate solubility limitations of this compound in aqueous assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO-water or PEG-400/ethanol mixtures with gradual dilution to maintain solubility.
  • Cyclodextrin Complexation: Prepare inclusion complexes with β-cyclodextrin (1:1 molar ratio) via kneading or freeze-drying.
  • Nanoformulation: Encapsulate the compound in liposomes (e.g., phosphatidylcholine-based) using thin-film hydration .

Advanced Question: How can metabolic stability be assessed for this compound in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays: Incubate the compound with human or rodent liver microsomes (1 mg/mL protein) and NADPH cofactor. Monitor parent compound depletion over 60 minutes using LC-MS/MS.
  • CYP450 Inhibition Screening: Use fluorometric kits (e.g., Vivid® CYP substrates) to assess interactions with CYP3A4, CYP2D6, etc.
  • In Silico Prediction: Apply software like ADMET Predictor™ to estimate metabolic hotspots (e.g., bromine substitution sites prone to debromination) .

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